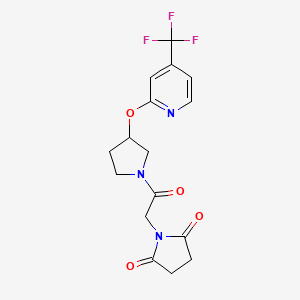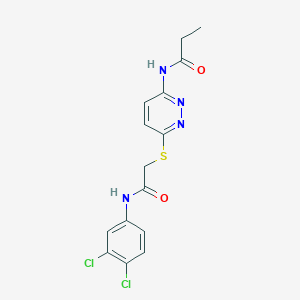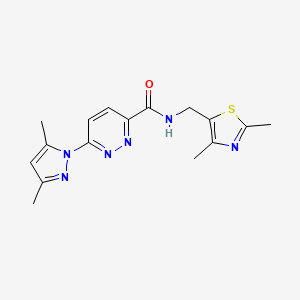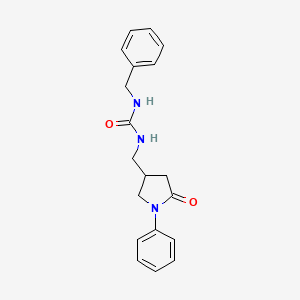![molecular formula C19H11F3N4O B2745344 5-Oxo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile CAS No. 861208-18-6](/img/structure/B2745344.png)
5-Oxo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
The chemical compound 5-Oxo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile is part of a broader class of compounds that have been studied for their unique properties and potential applications in various fields of research. One key area of study involves the synthesis and chemical transformations of related quinazoline derivatives. For instance, benzo[4,5]imidazo[1,2-c]quinazoline-6-carbonitriles have been prepared through new synthetic routes, demonstrating the versatility of these compounds in chemical synthesis (Mirallai & Koutentis, 2015). This research underscores the ongoing interest in developing novel synthetic methods for complex quinazoline derivatives.
Photovoltaic and Electronic Applications
The photovoltaic properties of certain quinazoline derivatives have also been explored, highlighting their potential applications in organic–inorganic photodiode fabrication. Studies on 4H-pyrano[3,2-c]quinoline derivatives, for example, have shown that they possess rectification behavior and photovoltaic properties, making them suitable for use in photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016). This research area is particularly promising for the development of new materials for solar energy conversion and electronic devices.
Antimicrobial Activities
The synthesis and evaluation of antimicrobial activities of novel quinazoline derivatives have also been a significant area of research. Compounds within this chemical family have been synthesized and tested for their potential as antimicrobial agents, indicating the versatility of quinazoline derivatives in medicinal chemistry (Al‐Azmi & Mahmoud, 2020). This suggests potential applications in developing new antimicrobial drugs or agents.
Molecular Structure and Spectroscopic Characterization
The investigation of the molecular structure and spectroscopic properties of quinazoline derivatives has provided valuable insights into their chemical behavior and potential applications. For example, DFT and TD-DFT/PCM calculations have been used to study the molecular structure, spectroscopic characterization, and NLO properties of certain quinazoline dyes, contributing to a deeper understanding of their physical and chemical properties (Wazzan, Al-Qurashi, & Faidallah, 2016). This research is crucial for the design and development of new materials with specific optical or electronic properties.
Antioxidant and Antiviral Properties
Recent studies have also focused on the synthesis of quinazoline derivatives with potent antioxidant and antiviral activities, showcasing the potential of these compounds in therapeutic applications. The antioxidant activity of novel pyrimidine-containing heterocycles, for instance, has been evaluated, with many synthesized compounds showing potent antioxidant activity (Salem & Errayes, 2016). Additionally, certain quinazoline derivatives have exhibited significant antiviral activity, highlighting their potential as antiviral agents (Faidallah, Khan, & Asiri, 2012).
Propiedades
IUPAC Name |
5-oxo-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[1,5-a]quinazoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N4O/c20-19(21,22)14-5-3-4-12(8-14)11-25-17-13(9-23)10-24-26(17)16-7-2-1-6-15(16)18(25)27/h1-8,10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVCTQZSYXEYQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=C(C=NN23)C#N)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

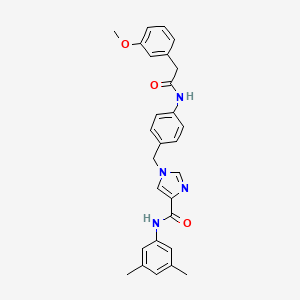
![{[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid](/img/structure/B2745264.png)
![2-Chloro-1-[4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B2745265.png)
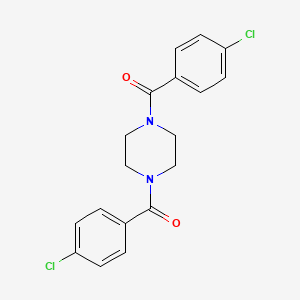
![1-ethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2745269.png)
![2-[(4-Ethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2745271.png)
![1-(3-Chlorophenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2745274.png)
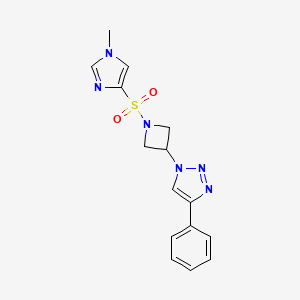
![6-Methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B2745277.png)
